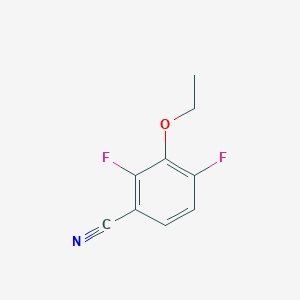

3-Ethoxy-2,4-difluorobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFLKBZCCKYEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300990 | |

| Record name | 3-Ethoxy-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-32-3 | |

| Record name | 3-Ethoxy-2,4-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Ethoxy 2,4 Difluorobenzonitrile and Its Precursors

Established Synthetic Routes for 3-Ethoxy-2,4-difluorobenzonitrile

Ethoxylation Reactions in Fluorinated Aromatic Systems

The introduction of an ethoxy group onto a fluorinated aromatic ring is a crucial step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an ethoxide source displaces a suitable leaving group on the aromatic ring. In the context of a difluorinated precursor, one of the fluorine atoms can act as the leaving group, particularly when activated by electron-withdrawing groups.

The starting material for this step is often a difluorinated benzonitrile (B105546), such as 2,4-difluorobenzonitrile (B34149). The carbon-fluorine bond is strong, but the presence of the electron-withdrawing nitrile group can facilitate nucleophilic attack. The reaction is generally carried out in the presence of sodium ethoxide, generated in situ from sodium metal and ethanol (B145695) or by using a commercially available solution. The choice of solvent and reaction temperature is critical to control the regioselectivity and minimize side reactions. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the reactivity of the nucleophile.

An alternative precursor could be a molecule with a different leaving group, such as a chlorine atom, ortho or para to the nitrile group. For instance, the synthesis of related fluorobenzonitriles has been achieved by the replacement of chlorine atoms with fluorine. google.com A similar principle applies to ethoxylation, where an ethoxy group can replace a halogen.

Cyanation Strategies for Halogenated Aromatic Precursors

The introduction of a nitrile group onto an aromatic ring, known as cyanation, is a fundamental transformation in organic synthesis. For precursors to this compound that already contain the ethoxy and difluoro substituents but have a different functional group at the desired cyano position (e.g., a halogen), cyanation is a key final step.

Transition metal catalysis, particularly with palladium and nickel complexes, offers a versatile and widely used method for the cyanation of aryl halides. chinesechemsoc.orgresearchgate.net These reactions are valued for their broad functional group tolerance and milder reaction conditions compared to traditional methods. nih.govrsc.org

Palladium-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, has been extensively developed. nih.gov A typical catalytic system involves a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand. rsc.orgresearchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle, which can be hampered by the strong coordination of the cyanide ion to the metal center, potentially leading to catalyst deactivation. nih.govresearchgate.net

Different cyanide sources can be employed, each with its own advantages and disadvantages. While alkali metal cyanides like NaCN and KCN are cost-effective, their high toxicity and low solubility in organic solvents can be problematic. researchgate.netnih.gov Zinc cyanide (Zn(CN)2) is a less toxic alternative and is widely used in palladium-catalyzed cyanations. nih.govresearchgate.net Potassium ferrocyanide (K4[Fe(CN)6]), a non-toxic food additive, has also emerged as a safer cyanide source. nih.govrsc.org

Nickel-catalyzed cyanation provides an alternative, often more cost-effective, approach for the cyanation of aryl halides. mdpi.com These reactions can also be promoted by photoredox catalysis, allowing for the cyanation of aryl halides under benign conditions with visible light. chinesechemsoc.org

Table 1: Comparison of Transition Metal-Catalyzed Cyanation Methods

| Catalyst System | Cyanide Source | Typical Reaction Conditions | Advantages | Disadvantages |

| Palladium/Phosphine Ligand | Zn(CN)2, KCN, NaCN, K4[Fe(CN)6] | Elevated temperatures, inert atmosphere | High functional group tolerance, well-studied | Catalyst deactivation by cyanide, cost of palladium |

| Nickel/Ligand | Zn(CN)2, BrCN | Milder conditions possible | Lower cost than palladium | Can require specific ligands and conditions |

| Photoredox/Nickel | 1,4-dicyanobenzene | Visible light, room temperature | Benign conditions, high functional group tolerance | Requires a photocatalyst |

Nucleophilic aromatic substitution (SNAr) can also be employed for cyanation, especially when the aromatic ring is activated by strong electron-withdrawing groups. wikipedia.orguomustansiriyah.edu.iq In the case of a precursor to this compound, if a suitable leaving group (like a nitro group or another halogen) is present at the desired position, direct displacement with a cyanide salt is possible.

The SNAr mechanism involves the addition of the nucleophile (cyanide) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity and yields the benzonitrile product. The rate of this reaction is highly dependent on the nature and position of the activating groups and the leaving group. uomustansiriyah.edu.iq For this to be a viable route, the precursor would need to be appropriately substituted to facilitate the nucleophilic attack of the cyanide ion. A recent development in this area is the use of photoredox catalysis to accelerate the SNAr of alkoxy arenes with acetone (B3395972) cyanohydrin as the cyanide source. acs.orgnsf.gov

Functional Group Interconversions on the Benzonitrile Core

An alternative synthetic strategy involves the formation of the benzonitrile core at an earlier stage, followed by the introduction of the ethoxy group. However, it is also conceivable to synthesize a precursor with a different functional group that can be later converted to a nitrile.

For example, a common precursor to aromatic nitriles is the corresponding aniline (B41778). The Sandmeyer reaction, which involves the diazotization of an aniline followed by treatment with a copper(I) cyanide, is a classic method for this transformation. nih.govnsf.gov In the context of this compound, this would involve the synthesis of 3-ethoxy-2,4-difluoroaniline (B1439744) as a key intermediate.

Another possibility is the dehydration of a corresponding benzamide. For instance, 3,4-difluorobenzonitrile (B1296988) has been synthesized from 3,4-difluorobenzamide (B1297546) using a dehydrating agent like dichlorosulfoxide. chemicalbook.com A similar approach could be envisioned for this compound, starting from 3-ethoxy-2,4-difluorobenzamide.

Novel Synthetic Approaches and Process Optimization for this compound

Research into the synthesis of aromatic nitriles continues to focus on developing more efficient, sustainable, and safer methods. For a molecule like this compound, these advancements can lead to improved yields, reduced costs, and a better environmental profile.

One area of innovation is the use of photoredox catalysis in conjunction with transition metals. As mentioned, visible-light-promoted nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent represents a milder and more environmentally friendly approach. organic-chemistry.org This method avoids the use of highly toxic cyanide salts and can often be performed at room temperature.

Process optimization for established routes is also a continuous effort. This can involve the screening of new ligands for palladium- or nickel-catalyzed cyanations to overcome catalyst poisoning and improve turnover numbers. The development of recyclable catalysts, such as palladium on charcoal (Pd/C) or palladium nanoparticles, is another important aspect of creating more sustainable synthetic processes. organic-chemistry.org

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purity. For the synthesis of this compound, a multi-step flow process could potentially be designed to perform the ethoxylation and cyanation reactions in a continuous and automated fashion.

One-Pot Synthetic Protocols for Related Ethoxy-Difluorinated Aromatics

The synthesis of ethoxylated aromatic compounds often involves the Williamson ether synthesis. A procedure for the synthesis of 2,3-difluoro-1-decyloxybenzene, an analogue of an ethoxy-difluorinated intermediate, involves the reaction of 2,3-difluorophenol (B1222669) with 1-bromodecane (B1670165) in the presence of potassium carbonate in dry DMF. rsc.org This reaction proceeds over 16 hours at 80°C under a nitrogen atmosphere, yielding the desired product after purification. rsc.org Although not a one-pot reaction in the strictest sense, it represents a key transformation that could potentially be integrated into a more streamlined synthetic sequence.

Furthermore, multicomponent reactions offer another avenue for one-pot syntheses. A study details a one-pot, three-component approach for the synthesis of highly functionalized furans, demonstrating the power of combining multiple reactants in a single step to build complex molecular architectures. nih.gov The development of a similar strategy for this compound would represent a significant advancement in its synthesis.

Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated organic compounds to minimize environmental impact. numberanalytics.com Traditional fluorination methods often employ hazardous reagents and harsh reaction conditions. dovepress.com

Aqueous Fluorination: Historically, fluorination reactions were considered incompatible with water. rsc.org However, recent advancements have demonstrated the feasibility of conducting fluorination in aqueous media, which is an environmentally friendly solvent. rsc.org This approach is highly sought after in medicinal and materials chemistry. rsc.org

Solvent-Free and Catalyst-Free Reactions: Another green approach involves conducting reactions under solvent-free and catalyst-free conditions. For example, the fluorination of certain aromatic compounds with N-fluorobenzenesulfonimide (NFSI) can be achieved by heating the reactants together without any solvent, leading to the formation of fluorinated products. rsc.org A novel, environmentally friendly, solvent-free, and catalyst-free method for synthesizing structurally diverse gem-difluorinated and polyfluoroarylated derivatives has been described, relying on direct hydrogen-bond interactions between reactants. researchgate.net

Electrochemical Fluorination: Electrochemical fluorination presents a reagent-free alternative for introducing fluorine into organic molecules. numberanalytics.com This method uses an electric current to drive the fluorination reaction, often under mild conditions, and has the potential for scalability. numberanalytics.com

The development of such green strategies for the synthesis of this compound and its precursors can significantly reduce the environmental footprint of its production.

Industrial Scale-Up Considerations and Process Efficiency Enhancements

The industrial production of benzonitriles is often achieved through the ammoxidation of toluene (B28343), a gas-phase reaction catalyzed by mixed transition metal oxides. medcraveonline.com This process, however, typically operates at low toluene concentrations to prevent combustion reactions. medcraveonline.com Innovations in catalysis, such as the use of transition metal oxide clusters within zeolite pores, have shown the potential to improve selectivity and efficiency, allowing for higher reactant concentrations. medcraveonline.com

For fluorinated aromatics, the transition from laboratory-scale synthesis to industrial production presents several challenges. These include managing the high reactivity of fluorinating agents, ensuring regioselectivity on a large scale, and handling potentially hazardous reagents and byproducts. numberanalytics.com Process efficiency can be enhanced by developing robust catalytic systems that can be recycled and reused. For example, a nickel-benzene tricarboxylic acid metal-organic framework (MOF) has been shown to be an efficient and recyclable catalyst for the borylation of aryl halides, a key step in some cross-coupling reactions. mdpi.com

Careful control of reaction parameters such as temperature, pressure, and reactant stoichiometry is crucial for a successful scale-up. The exothermic nature of many fluorination and ethoxylation reactions requires efficient heat management to prevent thermal runaway. wikipedia.org The development of continuous flow processes can also offer advantages in terms of safety, consistency, and throughput compared to traditional batch processes.

Precursor Synthesis and Fluorination Chemistry Relevant to this compound

The synthesis of this compound is intrinsically linked to the efficient preparation of its key precursors, namely 2,4-difluorobenzonitrile and ethoxylated difluorinated intermediates.

Synthesis of 2,4-Difluorobenzonitrile and Related Halogenated Benzonitriles

2,4-Difluorobenzonitrile is a crucial precursor and can be synthesized through various methods. One common route involves the dehydration of 2,4-difluorobenzamide (B1295065) using a dehydrating agent like trifluoroacetic anhydride. guidechem.com Another approach is the cyanation of 2,4-difluorobromobenzene using a cyanide source, such as potassium hexacyanoferrate(II), in the presence of a palladium catalyst. google.com

The synthesis of halogenated benzonitriles, in general, can be achieved through several established chemical transformations:

Sandmeyer Reaction: This classic method involves the diazotization of an appropriately substituted aniline followed by treatment with a copper(I) cyanide. acs.org

Direct Halogenation: Benzonitrile can undergo direct halogenation in the vapor phase at high temperatures without the need for a catalyst. google.com

Ammoxidation of Alkylbenzenes: This industrial process converts alkylbenzenes to benzonitriles in the presence of ammonia (B1221849) and an oxidant, typically catalyzed by metal oxides. youtube.com

From Phenyl Halides: Electron-donating substituted phenyl halides can be converted to the corresponding benzonitriles via photolysis in the presence of potassium cyanide. nih.gov

The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic considerations.

| Precursor | Synthetic Method | Reagents | Yield | Reference |

| 2,4-Difluorobenzonitrile | Dehydration of amide | 2,4-Difluorobenzamide, Trifluoroacetic anhydride | 93% | guidechem.com |

| 2,4-Difluorobenzonitrile | Cyanation of aryl bromide | 2,4-Difluorobromobenzene, Potassium hexacyanoferrate(II), Palladium catalyst | High | google.com |

| Halogenated Benzonitriles | Direct Halogenation | Benzonitrile, Halogen (vapor phase) | High | google.com |

Fluorination Reactions for Aryl Halides and Dichlorobenzonitriles

The introduction of fluorine onto an aromatic ring is a key step in the synthesis of many fluorinated compounds. The halogen exchange (Halex) reaction is a common industrial method for producing aryl fluorides, particularly for electron-deficient aromatic systems, by reacting an aryl chloride or bromide with a fluoride (B91410) source at high temperatures. nih.govnih.gov

More modern methods often rely on transition metal catalysis:

Palladium-Catalyzed Fluorination: Palladium complexes with specialized ligands can catalyze the nucleophilic fluorination of aryl bromides and iodides. nih.govacs.org These reactions often exhibit broad substrate scope. acs.org

Copper-Mediated Fluorination: Copper(I) salts can mediate the fluorination of aryl iodides and have been shown to operate via a Cu(I)/Cu(III) catalytic cycle. nih.govacs.org

The fluorination of dichlorobenzonitriles would fall under the general category of fluorinating aryl halides. The specific regioselectivity of the fluorination would depend on the electronic properties of the starting material and the chosen reaction conditions.

| Reaction Type | Catalyst/Mediator | Substrate | Key Features | Reference(s) |

| Halogen Exchange (Halex) | - | Electron-deficient aryl chlorides/bromides | High temperatures, industrial process | nih.govnih.gov |

| Palladium-Catalyzed Fluorination | Palladium complexes | Aryl bromides/iodides | Broad substrate scope | nih.govacs.org |

| Copper-Mediated Fluorination | Copper(I) salts | Aryl iodides | Operates via a Cu(I)/Cu(III) cycle | nih.govacs.org |

Preparation of Ethoxylated Aromatic Intermediates (e.g., 2,3-difluoroethoxybenzene)

Ethoxylation is the process of adding ethylene (B1197577) oxide to a substrate, typically an alcohol or phenol, to form an ethoxylate. wikipedia.org This reaction is of great industrial importance. wikipedia.org The synthesis of an ethoxylated aromatic intermediate, such as 2,3-difluoroethoxybenzene (B55315), would likely involve the reaction of the corresponding difluorophenol with an ethylating agent.

A representative procedure for a similar transformation is the synthesis of 2,3-difluoro-1-decyloxybenzene. rsc.org In this synthesis, 2,3-difluorophenol is reacted with 1-bromodecane in the presence of potassium carbonate as a base and DMF as the solvent. rsc.org The reaction is heated to 80°C and stirred for 16 hours. rsc.org A similar strategy could be employed for the synthesis of 2,3-difluoroethoxybenzene by using an appropriate ethylating agent like ethyl bromide or diethyl sulfate.

The preparation of ethoxylated phenolic compounds can also be achieved by directly reacting a phenolic reactant with ethylene oxide, often catalyzed by an acid or base. google.comgoogle.com The degree of ethoxylation can be controlled by the stoichiometry of the reactants. google.com

| Product | Starting Materials | Reagents/Conditions | Reference |

| 2,3-difluoro-1-decyloxybenzene | 2,3-difluorophenol, 1-bromodecane | K₂CO₃, DMF, 80°C, 16h | rsc.org |

| Ethoxylated Phenolic Compounds | Phenolic reactant, Ethylene oxide | Acid or base catalyst | google.comgoogle.com |

Advanced Spectroscopic and Computational Characterization of 3 Ethoxy 2,4 Difluorobenzonitrile

Spectroscopic Analysis Techniques for Structural Elucidation

A complete spectroscopic analysis is crucial for the unambiguous determination of a molecule's structure and electronic properties. This typically involves a combination of techniques that probe different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Similarly, ¹³C NMR spectroscopy would identify the number of unique carbon atoms in the molecule. Despite the utility of this technique, specific chemical shift data and coupling constants for 3-Ethoxy-2,4-difluorobenzonitrile are not available in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insights into its conjugation and chromophores. The analysis of this compound would be expected to show absorptions corresponding to π-π* transitions of the aromatic ring. Currently, no UV-Vis absorption data has been reported for this compound.

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While this compound is known to be a solid, no crystal structure data has been deposited in crystallographic databases or published in research articles. sigmaaldrich.com

Quantum Chemical and Molecular Modeling Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical approach to understanding the structure and properties of molecules, often complementing experimental data.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

DFT calculations could be employed to predict the optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties of this compound. Such theoretical studies are invaluable for interpreting experimental spectra and understanding the molecule's reactivity. However, a search of the scientific literature did not yield any publications that have performed DFT calculations on this specific compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, intuitive representation of the electron density in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. wisc.eduq-chem.com This analysis for this compound reveals significant insights into its electronic structure, stability, and intramolecular interactions, which are primarily governed by the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine and nitrile substituents.

The key feature identified by NBO analysis is intramolecular charge transfer (ICT). researchgate.net This delocalization of electron density from donor orbitals to acceptor orbitals is a primary source of molecular stabilization. In this compound, the oxygen atom of the ethoxy group possesses lone pairs (LP) that act as strong electron donors. These electrons delocalize into the antibonding orbitals (π*) of the aromatic ring and the cyano group.

The most significant interactions are quantified by the second-order perturbation energy, E(2), which measures the energy of these donor-acceptor interactions. Higher E(2) values indicate a more intense interaction and greater stabilization. For this molecule, prominent charge transfer interactions are expected to include:

LP(O) → π(C-C)*: Delocalization from the oxygen lone pairs of the ethoxy group to the antibonding orbitals of the phenyl ring.

π(C=C) → π(C≡N)*: Electron delocalization from the π-bonds of the benzene (B151609) ring into the antibonding π-orbital of the nitrile group.

LP(N) → σ(C-C)*: Interactions involving the lone pair of the nitrile's nitrogen atom. researchgate.net

The NBO analysis also provides details on the hybrid orbitals forming the molecule's bonds. joaquinbarroso.com The C-F bonds are highly polarized due to fluorine's high electronegativity. The carbon atoms in the C-F bonds exhibit sp² hybridization, typical for aromatic systems, while the fluorine atoms have orbitals that are predominantly p-character. The nitrile group's carbon and nitrogen are sp-hybridized, consistent with the triple bond.

Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (O_ethoxy) | π* (C2-C1) | High | π-conjugation, electron donation |

| LP (O_ethoxy) | π* (C3-C4) | High | π-conjugation, electron donation |

| π (C1-C6) | π* (C-N)_nitrile | Moderate | Ring to substituent charge transfer |

| π (C4-C5) | π* (C-N)_nitrile | Moderate | Ring to substituent charge transfer |

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. researchgate.net An AIM analysis of this compound would characterize the nature of its covalent bonds and identify any non-covalent interactions.

The analysis locates critical points in the electron density. Bond critical points (BCPs) are found between covalently bonded atoms, and their properties reveal the nature of the bond. For the aromatic C-C, C-O, C-N, and C-F bonds, the electron density (ρ) at the BCP would be high, and the Laplacian of the electron density (∇²ρ) would be negative, which is characteristic of shared (covalent) interactions.

Due to the high electronegativity of fluorine and oxygen, the C-F and C-O bonds are expected to show a lower ρ and a slightly positive or near-zero ∇²ρ compared to the C-C bonds, indicating a high degree of ionic character. researchgate.net

A key area of interest in fluorinated aromatic compounds is the potential for intramolecular non-covalent interactions. researchgate.net AIM can detect ring critical points (RCPs) within the benzene ring and cage critical points (CCPs). More importantly, it can identify bond paths between atoms that are not formally bonded, such as between the ethoxy group's oxygen and a nearby fluorine, or between the two fluorine atoms, if steric crowding forces them into close proximity. researchgate.net Studies on similar ortho-substituted compounds have shown that BCPs can exist between such atoms, indicating stabilizing interactions or significant steric repulsion. researchgate.net For this compound, an AIM analysis would likely confirm the covalent framework and provide quantitative measures of the polarity of the C-F and C-O bonds.

Frontier Molecular Orbital Theory (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

For this compound, the electron-donating ethoxy group and the electron-rich benzene ring are expected to be the primary contributors to the HOMO. researchgate.net Specifically, the HOMO density would likely be concentrated on the aromatic ring and the oxygen atom of the ethoxy group. Conversely, the electron-withdrawing nitrile group and fluorine atoms strongly influence the LUMO, which is predicted to be localized predominantly over the benzonitrile (B105546) moiety, particularly the C≡N triple bond and the adjacent carbon atoms. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com A small gap suggests the molecule is more reactive and can be easily polarized.

Computational studies on analogous molecules, such as substituted benzonitriles and fluorinated aromatics, show HOMO-LUMO gaps typically in the range of 4-6 eV. researchgate.netnih.gov For this compound, the combination of a strong donor (ethoxy) and acceptors (nitrile, fluorine) is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzonitrile, indicating enhanced intramolecular charge transfer and increased reactivity.

Table 2: Predicted Frontier Orbital Properties for this compound

| Parameter | Predicted Value / Location | Implication |

| E_HOMO | ~ -6.5 to -7.5 eV | Electron-donating ability (nucleophilicity) |

| E_LUMO | ~ -1.5 to -2.5 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Moderate reactivity, charge transfer character |

| HOMO Localization | Phenyl ring and ethoxy group | Site of electrophilic attack |

| LUMO Localization | Benzonitrile moiety (C≡N) | Site of nucleophilic attack |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion, and their properties arise from a molecule's response to an intense electromagnetic field, such as that from a laser. nih.govwikipedia.org Molecules with significant NLO responses often feature a π-conjugated system substituted with electron-donating groups (D) and electron-accepting groups (A), which facilitates intramolecular charge transfer (ICT). nih.gov

This compound possesses a D-π-A architecture. The ethoxy group serves as the electron donor, the benzonitrile system acts as the π-bridge and primary acceptor, and the fluorine atoms enhance the acceptor strength of the ring. This structure suggests that the compound is a good candidate for NLO activity.

The key NLO property at the molecular level is the first hyperpolarizability (β). Large β values are indicative of a strong NLO response. Theoretical predictions using computational methods can estimate β. For D-A substituted benzenes, β values can be significant. The combination of a strong donor and acceptor across a conjugated system enhances the molecular dipole moment and polarizability, leading to a large β. nih.gov Studies on similar organic chromophores show that strategic placement of donor and acceptor groups can lead to β values several orders of magnitude higher than that of reference molecules like urea. aps.org It is predicted that this compound would exhibit a notable first hyperpolarizability value due to its pronounced ICT character.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays regions of different electrostatic potential using a color spectrum: red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), while blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.netufms.br Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface is expected to show the following features:

Negative Potential (Red/Yellow) : The most intense negative potential will be localized around the nitrogen atom of the nitrile group due to its lone pair of electrons. researchgate.net A secondary negative region is expected around the oxygen atom of the ethoxy group. These are the primary sites for interactions with electrophiles or for hydrogen bonding. nih.gov

Positive Potential (Blue) : The hydrogen atoms of the ethyl group will exhibit positive potential. The aromatic protons, if any, would also be positive. The most significant positive regions on the ring are often found near the electron-withdrawing fluorine atoms, making the adjacent carbon atoms potential sites for nucleophilic attack.

The MEP analysis provides a clear, intuitive picture of the molecule's reactivity, complementing the findings from FMO theory. uni-muenchen.de The electron-rich nitrogen atom (red) corresponds to the LUMO's location, making it a center for nucleophilic character, while the potential electrophilic sites on the ring are also highlighted.

Computational Thermodynamical Property Predictions

Computational chemistry can predict key thermodynamic properties of a molecule, such as its standard enthalpy of formation (Δ_fH°), entropy (S°), and heat capacity (C_p), at different temperatures. nist.gov These calculations are typically performed using statistical mechanics principles based on vibrational frequencies obtained from DFT calculations. researchgate.net

Table 3: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value Range | Unit |

| Standard Enthalpy of Formation (gas) | -80 to -120 | kJ·mol⁻¹ |

| Standard Entropy (gas) | 400 to 450 | J·mol⁻¹·K⁻¹ |

| Heat Capacity (C_p, gas) | 150 to 180 | J·mol⁻¹·K⁻¹ |

Note: These values are estimations based on group contribution methods and computational results for structurally similar molecules.

Applications and Advanced Research Directions of 3 Ethoxy 2,4 Difluorobenzonitrile in Chemical Sciences

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis Research

The fluorinated benzonitrile (B105546) scaffold is a key component in the design and synthesis of novel therapeutic agents. The inclusion of fluorine atoms in drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. mdpi.com 3-Ethoxy-2,4-difluorobenzonitrile serves as a crucial starting material or intermediate in the construction of complex molecules with potential pharmaceutical applications.

Design and Synthesis of Novel Pharmacophores Containing Fluorinated Benzonitrile Moieties

A pharmacophore is the essential part of a molecule that is responsible for its biological activity. The fluorinated benzonitrile moiety is a significant pharmacophore in medicinal chemistry. The design of novel pharmacophores often involves the strategic incorporation of fluorine to modulate the physicochemical properties of a lead compound. mdpi.com

Research has focused on synthesizing new molecular entities where the this compound unit is a core component. These efforts aim to create compounds that can interact with specific biological targets. The synthesis of such novel pharmacophores is a critical step in the discovery of new drugs for a wide range of diseases.

Development of Targeted Therapies Leveraging Fluorinated Benzonitrile Structures

Targeted therapies are a cornerstone of modern medicine, focusing on specific molecules involved in cancer and other diseases. The unique electronic properties of fluorinated benzonitriles can be exploited to design molecules that bind selectively to protein targets.

For instance, research into mitofusin activators, which are crucial for mitochondrial health and have implications for neurodegenerative diseases, has utilized pharmacophore-based rational redesign. nih.gov While not directly mentioning this compound, this research highlights the strategy of using complex chemical structures to achieve targeted therapeutic effects. nih.gov The development of such targeted therapies often involves the synthesis of a library of compounds to identify the most potent and selective candidates.

Exploration in Compounds with Blood-Brain Barrier Crossing Capabilities

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances in the blood. nih.gov For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. The physicochemical properties of a molecule, such as lipophilicity and molecular weight, play a crucial role in its ability to penetrate the BBB. nih.gov

The incorporation of fluorine atoms, as in this compound, can increase the lipophilicity of a compound, which may enhance its ability to cross the BBB. Researchers are exploring the use of fluorinated building blocks to design CNS-active drugs. researchgate.net While direct studies on this compound's role in BBB penetration are not extensively documented, the general principles of medicinal chemistry suggest its potential utility in this area. nih.govnih.gov

Contributions to Agrochemical Development and Sustainable Agriculture

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals. The presence of fluorine can enhance the efficacy and stability of pesticides, leading to more effective and environmentally benign crop protection solutions. mdpi.com

Synthesis of Next-Generation Herbicides, Insecticides, and Fungicides

The development of new agrochemicals is driven by the need to overcome resistance in pests and pathogens and to meet stricter environmental regulations. Fluorinated compounds often exhibit novel modes of action and improved toxicological profiles.

Herbicides: The synthesis of novel herbicides may involve the use of fluorinated benzonitrile derivatives to create molecules that are highly effective at controlling weeds while being safe for the crop and the environment.

Insecticides: Research into new insecticides includes the synthesis of complex molecules derived from intermediates like this compound. For instance, novel anthranilic diamide (B1670390) insecticides have been developed, showcasing the intricate synthetic pathways involved in creating new crop protection agents. mdpi.com

Fungicides: The search for new fungicides with broad-spectrum activity and novel modes of action is a continuous effort. nih.govmdpi.com The synthesis of strobilurin-based fungicides, for example, highlights the importance of specific chemical linkers and pharmacophores in achieving high fungicidal potency. nih.gov The 1,2,4-triazole (B32235) class of fungicides, known for their efficacy, often incorporates various substituted phenyl moieties, and the principles of their design could be applied to derivatives of this compound. mdpi.com

Table 2: Examples of Research in Agrochemical Synthesis

| Agrochemical Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Insecticides | Synthesis of novel anthranilic diamide insecticides. | Development of multi-step synthetic routes to new insecticidal compounds. | mdpi.com |

| Fungicides | Synthesis of 3,4-dichloroisothiazole-based strobilurins. | The linker between the pharmacophore and the isothiazole (B42339) ring is critical for fungicidal activity. | nih.gov |

Advanced Materials Science Applications of this compound

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds highly valuable in materials science. nih.gov

Polymer Chemistry and Coating Technologies Leveraging Fluorine Properties

Fluoropolymers, polymers containing fluorine atoms, are renowned for their exceptional properties, including high resistance to heat, chemicals, and weathering, as well as low friction and non-stick surfaces. nih.gov These characteristics make them ideal for a wide range of applications, from high-performance coatings to advanced electrical insulation.

The incorporation of this compound into polymer structures can be envisaged to impart these desirable fluorine-related properties. The nitrile group can participate in polymerization reactions, while the fluoro and ethoxy groups can tailor the surface energy, refractive index, and thermal stability of the resulting polymer. Although specific examples of polymers derived from this compound are not widely reported, the general principles of fluoropolymer chemistry suggest its potential in creating materials for demanding applications, such as protective coatings, low-dielectric constant materials, and specialized membranes.

Liquid Crystal Material Development and Optoelectronic Properties

Fluorinated compounds are integral to the development of modern liquid crystal displays (LCDs). The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and electro-optical properties. rsc.orgupc.edu Fluorine's high electronegativity can alter the dipole moment of the molecule, which is a critical parameter for the alignment of liquid crystals in an electric field. rsc.org

While specific liquid crystal materials derived from this compound are yet to be detailed in mainstream literature, its structural motifs are highly relevant. The difluorobenzonitrile core is a common feature in many liquid crystal structures. The ethoxy group provides a flexible tail, which is essential for the formation of liquid crystalline phases. Research in this area would likely focus on synthesizing derivatives of this compound and evaluating their phase transitions, birefringence, and response times to electric fields. The combination of the rigid, polarizable core and the flexible chain makes it a promising candidate for the development of new liquid crystal materials with tailored properties for advanced display and photonic applications. ossila.comupc.edupsu.eduprinceton.educhemicalbook.com

Below is a table showcasing the typical influence of fluorination on liquid crystal properties, which would be a key area of investigation for materials derived from this compound.

| Property | Influence of Fluorination |

| Dielectric Anisotropy | Can be significantly increased or decreased depending on the position of fluorine atoms, enabling applications in various LCD modes. |

| Birefringence | Generally lowered, which can be advantageous for certain display applications. |

| Viscosity | Often reduced, leading to faster switching times. |

| Mesophase Stability | Can be either stabilized or destabilized, allowing for the fine-tuning of the liquid crystal temperature range. |

| UV Stability | Generally enhanced, leading to longer device lifetimes. |

Synthesis of Cyclic Oligoethers and Polyethers with Tunable Properties

A significant application of difluorobenzonitriles in polymer chemistry is in the synthesis of poly(aryl ether)s through nucleophilic aromatic substitution. Research on the parent compound, 2,4-difluorobenzonitrile (B34149), has shown that it undergoes polycondensation with bisphenols, such as Bisphenol A, to yield a mixture of cyclic oligoethers and linear polyethers.

This reactivity is directly applicable to this compound. The fluorine atoms on the aromatic ring are activated towards nucleophilic displacement by phenoxides. The ethoxy group can influence the solubility of the monomers and the properties of the resulting polymers. The synthesis of cyclic oligoethers is of particular interest as these macrocycles can exhibit unique host-guest chemistry and can be used as building blocks for more complex supramolecular architectures. nih.gov The ability to control the ratio of cyclic to linear products by adjusting reaction conditions would be a key area of investigation, offering a pathway to materials with tunable properties for applications in areas such as separation technologies, catalysis, and nanotechnology.

Exploration of this compound in Novel Chemical Reactions and Derivatization

The reactivity of this compound is dictated by its three functional groups: the nitrile, the two fluorine atoms, and the ethoxy group. This multi-functionality makes it a versatile platform for chemical synthesis and derivatization.

Reactivity Studies of the Nitrile and Fluorine Groups

The nitrile group (-CN) is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This allows for the introduction of a wide range of other functional groups, making this compound a valuable intermediate in multi-step syntheses.

The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr). In related difluorobenzonitriles, the fluorine atom at the para-position to the electron-withdrawing nitrile group is generally the most reactive towards nucleophiles. nih.gov For this compound, the fluorine at the 4-position would be expected to be the primary site of substitution. The ortho-fluorine at the 2-position is also activated, and its reactivity can be influenced by the neighboring ethoxy group. Furthermore, the presence of fluorine atoms can enhance the reactivity of adjacent C-H bonds towards metal-catalyzed functionalization, a phenomenon known as the ortho-fluoro effect. rsc.org This opens up possibilities for selective C-H activation and the introduction of new substituents at specific positions on the aromatic ring.

The interplay between the directing effects of the nitrile, ethoxy, and fluoro groups makes the study of the regioselectivity of reactions on the this compound ring a rich area for chemical exploration.

Synthesis and Characterization of Advanced Derivatives

The strategic placement of ethoxy, difluoro, and nitrile functionalities on the benzene (B151609) ring of this compound offers a versatile platform for the synthesis of a variety of advanced derivatives. These derivatives can be designed to fine-tune the electronic and steric properties of the molecule, paving the way for novel applications in materials science and medicinal chemistry. The synthetic strategies primarily revolve around the reactivity of the nitrile group and the potential for nucleophilic aromatic substitution, although the latter is less favored due to the presence of the deactivating nitrile group.

Nitrile Group Transformations: The cyano group is a gateway to a plethora of functional groups. For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-ethoxy-2,4-difluorobenzoic acid. This transformation is a common step in the synthesis of more complex molecules, including esters and amides with potential biological activity. Furthermore, the nitrile can be reduced to an aminomethyl group (3-ethoxy-2,4-difluorobenzylamine) using reducing agents like lithium aluminum hydride, providing a key building block for the synthesis of various nitrogen-containing compounds.

Another important reaction of the nitrile group is its conversion to a tetrazole ring. This is typically achieved by reacting the benzonitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst. ossila.com The resulting phenyltetrazole derivatives are known to be important ligands in coordination chemistry and have applications in the development of photoluminescent materials. ossila.com

Derivatives from Related Fluorinated Benzonitriles: Insights into the synthesis of advanced derivatives of this compound can be gleaned from studies on structurally similar compounds. For example, research on 3,4-difluorobenzonitrile (B1296988) has shown its utility in synthesizing hydroquinone (B1673460) derivatives, such as 4-(4-Cyano-2-fluoro-phenoxy)-phenol, through nucleophilic aromatic substitution where a hydroquinone displaces one of the fluorine atoms. nih.gov A similar strategy could potentially be applied to this compound, although the reactivity would be influenced by the presence of the ethoxy group.

The synthesis of various fluorinated benzonitrile derivatives has been documented, showcasing the versatility of this class of compounds. For instance, the synthesis of 4-amino-3,5-difluorobenzonitrile (B171853) and its subsequent conversion to other derivatives has been reported. nih.gov These examples suggest that the fluorine atoms in this compound could also be targets for substitution under specific conditions, leading to a wider range of derivatives.

Characterization of Derivatives: The characterization of any newly synthesized derivative is crucial to confirm its structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR provides information about the chemical environment of protons, such as those in the ethoxy group and on the aromatic ring. ¹³C NMR helps in identifying all the unique carbon atoms in the molecule. ¹⁹F NMR is particularly important for fluorine-containing compounds to confirm the presence and environment of the fluorine atoms. |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the presence of key functional groups. The characteristic C≡N stretch of the nitrile group, C-O stretches of the ethoxy group, and C-F stretches can be observed. |

| Mass Spectrometry (MS) | Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula. |

| X-ray Crystallography | For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths and angles. nih.govnih.gov |

Metal Complexation Studies and Ligand Design

The molecular architecture of this compound, featuring a nitrile group and an ethoxy group, presents intriguing possibilities for its use as a ligand in coordination chemistry. Both the nitrogen atom of the nitrile group and the oxygen atom of the ethoxy group possess lone pairs of electrons that can be donated to a metal center, allowing the molecule to function as a monodentate or potentially a bidentate chelating ligand.

Coordination Modes: The primary coordination site is expected to be the nitrogen atom of the nitrile group, which is a well-established coordinating group for a variety of transition metals. The resulting metal-nitrile complexes can exhibit diverse geometries and electronic properties depending on the metal ion and the other ligands present in the coordination sphere.

The ethoxy group could also participate in coordination, leading to the formation of a five-membered chelate ring if it coordinates to the same metal center as the nitrile group. The stability of such a chelate would depend on the nature of the metal ion and the conformational flexibility of the ligand. The presence of the fluorine atoms can influence the electron density on the aromatic ring and, consequently, the donor ability of the nitrile and ethoxy groups.

Ligand Design for Specific Applications: The design of ligands based on the this compound scaffold can be tailored for specific applications. By introducing other functional groups onto the aromatic ring, it is possible to create multifunctional ligands with enhanced binding affinity, selectivity, and catalytic activity.

For instance, the introduction of another donor group, such as a hydroxyl or an amino group, could lead to the formation of tridentate ligands capable of forming highly stable complexes with metal ions. These complexes could find applications in catalysis, where the metal center acts as the active site, or in the development of new materials with interesting magnetic or optical properties.

Insights from Related Ligands: The potential of this compound as a ligand can be inferred from studies on other benzonitrile-based ligands. For example, fluorinated phenyltetrazole ligands, which can be synthesized from the corresponding benzonitriles, have been shown to form highly luminescent iridium complexes with applications in organic light-emitting diodes (OLEDs) and photoredox catalysis. ossila.com This suggests that derivatives of this compound could also be valuable precursors for the synthesis of ligands for advanced optical materials.

Furthermore, studies on metal complexes with mixed ligands often demonstrate synergistic effects that lead to enhanced biological activity or catalytic performance. nih.gov The incorporation of this compound or its derivatives as one of the ligands in a mixed-ligand complex could lead to novel compounds with unique properties.

Characterization of Metal Complexes: The characterization of metal complexes involving this compound would involve a range of analytical techniques to determine the coordination geometry, stability, and electronic structure of the complexes.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | A shift in the C≡N stretching frequency upon coordination to a metal ion provides direct evidence of the involvement of the nitrile group in bonding. |

| UV-Vis Spectroscopy | Electronic transitions in the metal complexes can be studied to understand their electronic structure and color. |

| X-ray Crystallography | This technique provides the precise three-dimensional structure of the complex, including the coordination geometry around the metal center and the bond lengths between the metal and the ligand atoms. |

| Nuclear Magnetic Resonance (NMR) | Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding mode and the structure of the complex in solution. |

| Elemental Analysis | This provides the percentage composition of the elements in the complex, which helps in confirming its stoichiometry. |

Future Research Perspectives and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

| AI/ML Application | Potential Impact on 3-Ethoxy-2,4-difluorobenzonitrile Synthesis |

| Retrosynthesis Prediction | Identification of novel and more efficient synthetic routes. |

| Reaction Condition Optimization | Prediction of optimal temperature, pressure, and catalysts for higher yields. |

| Catalyst Design | In-silico design of catalysts tailored for specific fluorination or etherification steps. |

High-Throughput Experimentation and Data Analysis for Compound Discovery

High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions or compound variations in parallel. When applied to the synthesis of this compound and its derivatives, HTE can accelerate the discovery of new catalysts and the optimization of reaction parameters. The vast amounts of data generated by these experiments can then be analyzed using advanced data analysis techniques to identify trends and correlations that would be missed by traditional, one-at-a-time experimentation. This data-rich approach enables a more systematic and efficient exploration of the chemical space around this compound, potentially leading to the discovery of new derivatives with enhanced properties for specific applications.

Development of Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. For this compound, research is likely to focus on developing more environmentally benign synthetic methods. This includes the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. Furthermore, there is a drive to develop more atom-economical reactions that minimize waste generation. Catalytic methods, particularly those using earth-abundant and non-toxic metals, are a key area of investigation. The goal is to create a life cycle for this compound that is both economically viable and environmentally sustainable.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Investigating bio-based starting materials. |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or ionic liquids. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

Expanding the Scope of Applications in Emerging Technologies

While this compound has established uses, its unique combination of a nitrile group and difluorinated benzene (B151609) ring makes it a candidate for a range of emerging technologies. Its properties may be advantageous in the development of advanced liquid crystals for next-generation displays, offering faster switching times and lower power consumption. In the field of organic electronics, it could serve as a building block for novel organic semiconductors or dielectrics. The electron-withdrawing nature of the nitrile and fluorine groups can be exploited to tune the electronic properties of materials, making it a valuable component in the design of new functional molecules for cutting-edge applications.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods for synthesis steps releasing volatile byproducts (e.g., HCl).

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .

How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Advanced

The ethoxy group (-OCH₂CH₃) is strongly electron-donating (+M effect), activating the ortho/para positions, while fluorine (-I effect) deactivates the ring. This creates regioselective sites:

- Meta to ethoxy : Favors nucleophilic attack due to reduced steric hindrance.

- Ortho to fluorine : Less reactive unless strong nucleophiles (e.g., Grignard reagents) are used .

Competitive experiments with substituted benzynes (e.g., 2,4-difluoro vs. 3-ethoxy-2,4-difluoro) show a 3:1 preference for substitution meta to ethoxy .

What methodologies are recommended for analyzing degradation products of this compound under oxidative conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.